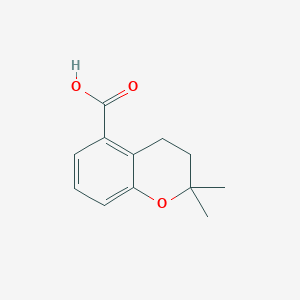
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves the reaction of homophthalic anhydride with amines under specific conditions. One efficient route involves the use of the Castagnoli-Cushman reaction, where homophthalic anhydride reacts with 1,3,5-triazinanes as formaldimine synthetic equivalents . The reaction conditions are generally mild, and the desired product can be obtained in good yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Uniqueness: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PARP inhibitor highlights its potential in medicinal chemistry.
Propiedades
Número CAS |
89928-68-7 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)11(15)13-9(6)10(12)14/h2-5H,1H3,(H2,12,14)(H,13,15) |
Clave InChI |
GETXAYDWJHOXAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


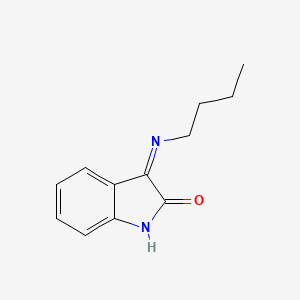



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)


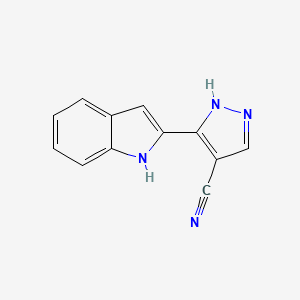
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
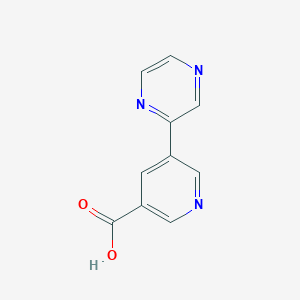
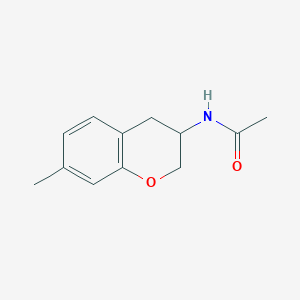
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
